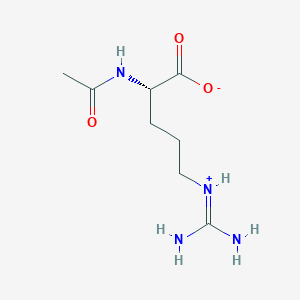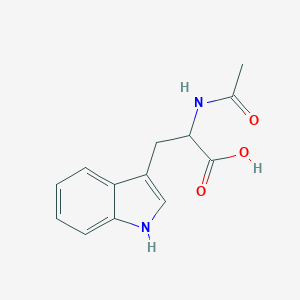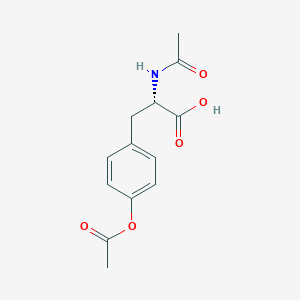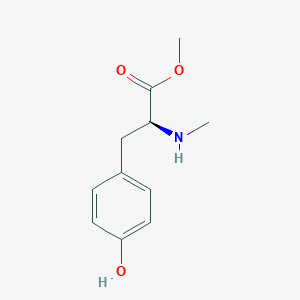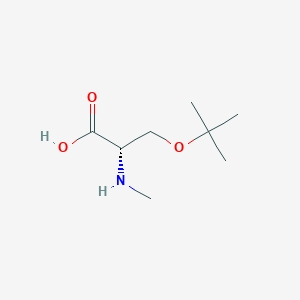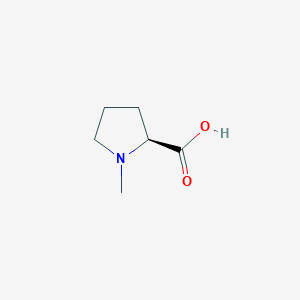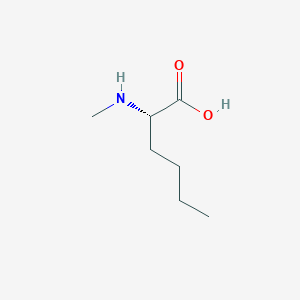
N-肉豆蔻酰甘氨酸
描述
N-Myristoylglycine is a derivative of glycine . It undergoes a process called N-myristoylation, which is a cotranslational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The enzyme N-myristoyltransferase catalyzes this process .
Synthesis Analysis
The synthesis of N-Myristoylglycine involves the enzyme N-myristoyltransferase, which catalyzes the myristoylation process . This process is cotranslational and specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins .Molecular Structure Analysis
N-Myristoylglycine is a product of N-myristoylation, a lipidic modification where a myristoyl group, derived from myristic acid, is covalently attached by an amide bond to the alpha-amino group of an N-terminal glycine residue . Myristic acid is a 14-carbon saturated fatty acid (14:0) with the systematic name of n-tetradecanoic acid .Chemical Reactions Analysis
The addition of the myristoyl group proceeds via a nucleophilic addition-elimination reaction . First, myristoyl coenzyme A (CoA) is positioned in its binding pocket of NMT so that the carbonyl faces two amino acid residues, phenylalanine 170 and leucine 171 .Physical And Chemical Properties Analysis
N-Myristoylglycine is a lipidic modification where a myristoyl group, derived from myristic acid, is covalently attached by an amide bond to the alpha-amino group of an N-terminal glycine residue . Myristic acid is a 14-carbon saturated fatty acid (14:0) with the systematic name of n-tetradecanoic acid .科学研究应用
Biochemistry
Myristoyl-Gly-OH is a lipidated amino acid . It plays a significant role in the biochemistry field, particularly in protein modifications. The process of adding a myristoyl group to proteins, known as myristoylation, is crucial for increasing specific protein-protein interactions . This leads to the subcellular localization of myristoylated proteins with their signaling partners .
Pharmacology
In pharmacology, Myristoyl-Gly-OH is used in the development of assay kits, antibodies, biochemicals, and proteins . It’s also used in research services, contributing to the advancement of drug discovery and development .
Molecular Biology
Myristoyl-Gly-OH plays a key role in molecular biology, particularly in protein modifications. The myristoylation process is essential for regulating cellular signaling pathways in several biological processes . For instance, a study suggests a dual role of Myristoyl-Gly-OH as an allosteric inhibitor and membrane anchor, indicating a direct crosstalk between Abl kinase activity and membrane localization .
Cell Biology
In cell biology, Myristoyl-Gly-OH is involved in apoptosis or programmed cell death . Myristoylation is a prerequisite step in initiating many immune cell signaling cascades . It also plays a vital role during myelopoiesis, innate immune response, and the formation of the immunological synapse .
Neuroscience
Myristoyl-Gly-OH has significant implications in neuroscience. It’s involved in the regulation of calcium-induced conformational changes in neuronal calcium sensor-1 . This regulation is crucial for the modulation of neurotransmitter release and phosphatidylinositol signaling pathway .
Immunology
Myristoyl-Gly-OH plays a crucial role in immunology. It’s involved in host defense against microbial and viral infections . The myristoylation process is essential in regulating innate immune responses, including TLR4-dependent inflammatory responses and demyristoylation-induced innate immunosuppression during Shigella flexneri infection .
Genetics
In genetics, Myristoyl-Gly-OH is involved in complex transcriptional and posttranslational modifications . Myristoylation adds a certain degree of regulation to myristoylated proteins, which is crucial for its physiological functions .
Microbiology
In microbiology, Myristoyl-Gly-OH plays a role in the interaction with host cells during microbial and viral infections . It’s involved in the formation of the virological synapse during human immunodeficiency virus infection .
作用机制
Target of Action
Myristoyl-Gly-OH, also known as N-Myristoylglycine, primarily targets proteins in eukaryotic cells . The compound specifically interacts with the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The primary role of these targets is to regulate cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function .
Mode of Action
The mode of action of Myristoyl-Gly-OH involves a process called myristoylation . This is a cotranslational lipidic modification catalyzed by the ubiquitous eukaryotic enzyme, N-myristoyltransferase (NMT) . The attachment of a myristoyl group increases specific protein-protein interactions, leading to the subcellular localization of myristoylated proteins with their signaling partners .
Biochemical Pathways
Myristoylation affects various biochemical pathways. It plays a crucial role in initiating many immune cell signaling cascades . For instance, it has implications during myelopoiesis, innate immune response, lymphopoiesis for T cells, and the formation of the immunological synapse . Furthermore, myristoylation is involved in host defense against microbial and viral infections .
Pharmacokinetics
The process of myristoylation, which the compound is involved in, occurs cotranslationally in eukaryotes . This suggests that the compound may be rapidly utilized in the cell following its synthesis.
Result of Action
The result of Myristoyl-Gly-OH’s action is the regulation of cellular signaling pathways in several biological processes . This regulation is especially significant in carcinogenesis and immune function . Furthermore, myristoylation, the process that Myristoyl-Gly-OH is involved in, is crucial in host defense against microbial and viral infections .
Action Environment
The action environment of Myristoyl-Gly-OH is primarily within the cellular context, where it interacts with proteins to regulate various biological processes
安全和危害
未来方向
属性
IUPAC Name |
2-(tetradecanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGTPXLDJQBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162047 | |
| Record name | N-Myristoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myristoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Myristoylglycine | |
CAS RN |
14246-55-0 | |
| Record name | N-Myristoylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14246-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Myristoylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Myristoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-MYRISTOYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84UK82T430 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




